molecular formula C22H23N3O5 B4503640 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

Cat. No.: B4503640
M. Wt: 409.4 g/mol
InChI Key: SECNJBCMFDHSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-4-pyridinylacetamide is 409.16377084 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Recyclization and Derivative Formation : This compound is related to functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran], which can be synthesized through three-component condensation involving compounds like acetylacetone and isatin. These processes lead to the formation of fused analogs and spiro[chromene-4,3′-indole] derivatives, important in synthetic organic chemistry (Andina & Andin, 2016).
  • Synthetic Methods : The synthesis of similar compounds involves complex chemical reactions like Grignard reactions and intramolecular displacements, showcasing advanced methods in organic synthesis (Effland, Gardner, & Strupczewski, 1981).

Pharmacological Aspects

  • Acetyl-CoA Carboxylase Inhibitors : Related compounds have been synthesized as acetyl-CoA carboxylase inhibitors, indicating potential applications in biochemical pathways involving lipid metabolism (Huard et al., 2012).
  • Stearoyl-CoA Desaturase-1 Inhibitors : Similar spiropiperidine-based compounds have shown powerful inhibition of stearoyl-CoA desaturase-1, suggesting their relevance in lipid metabolism and potential therapeutic applications (Uto et al., 2010).

Synthetic Applications and Methodologies

  • Spirovesamicols Synthesis : The synthesis of spirovesamicol analogs, which include compounds structurally similar to 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-4-pyridinylacetamide, demonstrates their application in developing selective inhibitors for specific receptors (Efange et al., 1994).

Bio-Evaluation for Therapeutic Potential

  • Anticancer Activity : Certain derivatives have been designed and synthesized for their potential anticancer activities, underscoring the compound's relevance in medicinal chemistry and drug development (Ghani, Elmorsy, & Ibrahim, 2022).

Properties

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15(26)25-10-6-22(7-11-25)13-19(27)18-3-2-17(12-20(18)30-22)29-14-21(28)24-16-4-8-23-9-5-16/h2-5,8-9,12H,6-7,10-11,13-14H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNJBCMFDHSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 2
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2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide

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